molecular formula C25H18FN3S2 B2908881 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine CAS No. 923202-98-6

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine

Cat. No.: B2908881
CAS No.: 923202-98-6
M. Wt: 443.56
InChI Key: GVQFQPCELDATPF-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with thiourea under acidic conditions .

The naphthalenyl group is then introduced via a nucleophilic substitution reaction, often using a naphthalenyl halide as the starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3S2/c1-16-24(31-25(27-16)18-9-11-20(26)12-10-18)22-13-14-23(29-28-22)30-15-19-7-4-6-17-5-2-3-8-21(17)19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQFQPCELDATPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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